Lipophilicity Advantage for Membrane Permeability
1-Acetyl-6-nitro-1H-indol-3-YL acetate exhibits a significantly higher calculated lipophilicity (LogP = 2.66) compared to its closest structural analog, 6-nitroindole-3-acetic acid (LogP ≈ 0.5, estimated based on structural similarity to indole-3-acetic acid, LogP = 0.94 [1]). This increase in LogP by over 2 units indicates a substantially greater affinity for non-polar environments and an enhanced potential for passive diffusion across biological membranes. The acetylation of both the N1 and 3-OH positions masks polar groups, drastically reducing the compound's hydrogen bond donor count to zero and lowering its topological polar surface area to 94.1 Ų , which are both favorable attributes for cellular uptake.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.66 |
| Comparator Or Baseline | 6-Nitroindole-3-acetic acid (estimated LogP ≈ 0.5) |
| Quantified Difference | Δ LogP > 2.1 |
| Conditions | In silico calculation; software and algorithm not specified in source. |
Why This Matters
Higher LogP is a critical parameter for prioritizing compounds in cell-based assays and early drug discovery, as it correlates with improved membrane permeability and bioavailability.
- [1] PubChem. (n.d.). Indole-3-acetic acid. View Source
